Tetraethyldialuminoxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

diethylalumanyloxy(diethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBWGOJHWAARSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)O[Al](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Al2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586826 | |

| Record name | Tetraethyldialuminoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-83-6 | |

| Record name | Tetraethyldialuminoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Landscape and Conceptual Framework of Tetraethyldialuminoxane Studies

Contextualization within Organoaluminum Chemistry

Organoaluminum chemistry is the study of compounds that contain a bond between carbon and aluminum. wikipedia.org These compounds are a major focus within organometallic chemistry, valued for their role as reagents, catalysts, and precursors in industrial and laboratory settings. wikipedia.orgamericanelements.compageplace.de Organoaluminum compounds typically feature aluminum centers with three or four coordinates. wikipedia.org

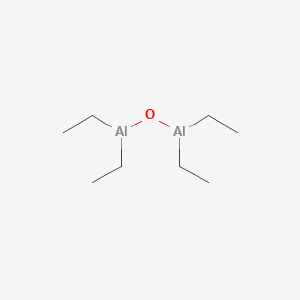

Tetraethyldialuminoxane, with the linear formula (C₂H₅)₂AlOAl(C₂H₅)₂, is a prominent example of an organoaluminum compound. sigmaaldrich.comamericanelements.com Specifically, it belongs to the alumoxane family, which are macromolecules with an aluminum-oxygen framework. pageplace.de Alumoxanes are generally formed through the partial hydrolysis of aluminum trialkyls. acs.org The study of this compound and its analogs is a key part of understanding the structure, reactivity, and application of these aluminum-oxygen macromolecules. pageplace.de These compounds are recognized as useful intermediates in various syntheses and as model reagents for probing the mechanisms of industrial processes like polymerization. pageplace.de

Evolution of Alumoxane Research in Catalysis

The field of olefin polymerization was revolutionized by the discovery of alumoxanes as cocatalysts. acs.orgacs.org Initially, research in the 1950s by Karl Ziegler led to the use of trialkylaluminum compounds in catalytic olefin polymerization. wikipedia.org A significant leap occurred with the development of catalyst systems combining metallocenes with an alumoxane cocatalyst, most notably methylaluminoxane (B55162) (MAO). acs.orgacs.orgresearchgate.net These metallocene/MAO systems demonstrated exceptionally high activities for ethylene (B1197577) polymerization, far surpassing traditional Ziegler-Natta catalysts. acs.orgresearchgate.net This discovery opened a new era in producing polymers with highly defined microstructures, tacticities, and stereoregularity. acs.orgresearchgate.net

The success of MAO spurred investigations into other alumoxane derivatives, including ethylaluminoxane (the parent class of this compound) and tetraisobutylaluminoxane. acs.org Research showed that the type of alumoxane significantly impacts catalytic activity. For instance, when used with zirconocene (B1252598) catalysts for ethylene polymerization, ethylaluminoxane was found to decrease the activity by a factor of 40 compared to MAO, while tetraisobutylaluminoxane was six times less active than MAO. acs.org This highlighted the critical role of the alkyl group in the alumoxane structure and function. The evolution of this research continues, with a focus on developing well-defined cocatalysts to better understand the active species in polymerization and to create more efficient catalytic systems. nih.govrsc.orgrsc.org

Fundamental Research Questions and Objectives

Despite their widespread use, the exact molecular structure and functioning of alumoxanes remain subjects of intense debate and research. researchgate.net A primary objective is to move beyond the often poorly understood nature of traditional alumoxane preparations, like MAO, which exist as complex mixtures of oligomers. researchgate.net

Key research questions in the study of this compound and related compounds include:

Structural Characterization: A central goal is the definitive determination of the molecular structure of alumoxanes. researchgate.net While this compound is often represented by a simple linear dimer structure, research has shown that it can exist as a trimer or part of larger ethyloligoaluminoxane mixtures. acs.org Isolating and characterizing these pure species is a significant synthetic challenge and a primary research objective. acs.org

Synthesis Optimization: Developing reliable and reproducible methods for synthesizing pure, well-defined alumoxanes is crucial. pageplace.de Studies have focused on optimizing the continuous synthesis of this compound by carefully controlling reaction parameters like temperature, time, and reagent concentrations.

Mechanism of Activation: Researchers are actively investigating the precise mechanism by which alumoxanes activate metallocene precursors. nih.govresearchgate.net This includes studying the processes of alkylation and ionization that lead to the formation of the cationic metallocene species responsible for polymerization. researchgate.net

Answering these questions is essential for the rational design of new and improved catalyst systems for producing advanced polymers. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Compound Formula | C₈H₂₀Al₂O | americanelements.com |

| Molecular Weight | 186.21 g/mol | sigmaaldrich.comamericanelements.com |

| Appearance | Liquid | americanelements.com |

| Boiling Point | 111 °C | sigmaaldrich.comamericanelements.com |

| Density | 0.860 g/mL at 25 °C | sigmaaldrich.comamericanelements.com |

| CAS Number | 1069-83-6 | sigmaaldrich.com |

| IUPAC Name | diethylalumanyloxy(diethyl)alumane | americanelements.comamericanelements.com |

| Solubility in Water | Reacts violently | americanelements.com |

Table 2: Comparison of Alumoxane Cocatalysts in Ethylene Polymerization with Zirconocene

| Alumoxane Cocatalyst | Relative Activity | Source(s) |

|---|---|---|

| Methylaluminoxane (MAO) | 1 | acs.org |

| Ethylaluminoxane | ~1/40th of MAO | acs.org |

| Tetraisobutylaluminoxane | ~1/6th of MAO | acs.org |

Advanced Synthetic Methodologies for Tetraethyldialuminoxane

Controlled Hydrolysis Approaches for Organoaluminum Precursors

The traditional and most common method for synthesizing alumoxanes, including tetraethyldialuminoxane, is through the controlled hydrolysis of organoaluminum precursors, such as triethylaluminum (B1256330). nih.gov This process involves the careful addition of a water source to the aluminum alkyl, leading to the formation of Al-O-Al linkages characteristic of alumoxanes. nih.govepo.org

Stoichiometric Control in Hydrolysis Reactions

Stoichiometric control is paramount in the synthesis of this compound. The molar ratio of the organoaluminum precursor to water directly influences the composition and structure of the resulting alumoxane products. nih.gov For the formation of the simplest linear dialuminoxane, this compound ((C₂H₅)₂AlOAl(C₂H₅)₂), the theoretical stoichiometric requirement is a 2:1 molar ratio of triethylaluminum to water. epo.orguea.ac.uk

Deviations from this ratio lead to different products. An excess of water can result in the formation of higher oligomeric or polymeric alumoxanes, represented by the general formulas (R₂AlOAlR₂)n and (RAlO)n. nih.gov Conversely, an insufficient amount of water will lead to an incomplete reaction with unreacted triethylaluminum remaining in the product mixture. In practice, the amount of water used is often between 0.6 to 0.9 moles per mole of the hydrocarbyl aluminum compound. epo.org The progress of the reaction, particularly with lower alkyls like ethyl groups, can be monitored by measuring the volume of the evolved alkane gas (ethane in this case). epo.org

Influence of Reaction Parameters on Product Distribution

Beyond stoichiometry, several other reaction parameters critically affect the product distribution, purity, and structure of the synthesized this compound.

Key Reaction Parameters and Their Influence:

| Parameter | Influence on Synthesis |

| Temperature | The hydrolysis of trialkylaluminum compounds is highly exothermic and can be explosive. epo.org Therefore, maintaining a low reaction temperature, typically in the range of -80°C to -10°C, is crucial for controlling the reaction rate and preventing runaway reactions. epo.org Low temperatures favor the formation of the desired alumoxane and minimize side reactions. |

| Solvent | The choice of solvent can impact the solubility of the reactants and products, as well as the reaction pathway. Inert hydrocarbon solvents like benzene, hexane, or toluene (B28343) are commonly used. researchgate.netacs.org The use of coordinating solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of adducts and influence the structure of the resulting alumoxane. uea.ac.ukacs.org |

| Rate of Water Addition | Slow, controlled addition of the water source is essential to manage the high reactivity of the organoaluminum compound and the exothermicity of the reaction. acs.org This can be achieved by adding water as a solution in an inert solvent, as vapor, or through hydrated salts. epo.org |

| Agitation | Intensive agitation is necessary to ensure efficient mixing of the reactants, which is critical for achieving a uniform reaction and preventing localized areas of high water concentration that could lead to the formation of undesired byproducts like aluminum hydroxides. epo.org |

Partial Hydrolysis of Ethylalane Compounds

The partial hydrolysis of various ethylalane compounds has been investigated to produce this compound and related structures. Studies have explored the reaction of compounds with the general formula Et₃-xAlXx (where x=0, 1; X = Cl, OEt) with water in a 2:1 molar ratio. researchgate.netacs.org When triethylaluminum (Et₃Al) is reacted with water in this ratio, the primary product is this compound, which exists as a soluble, oily trimer. uea.ac.uk The reaction is proposed to proceed through a hydroxyl-containing intermediate. uea.ac.uk This method underscores the versatility of controlled hydrolysis, allowing for the synthesis of specific alumoxane structures by carefully selecting the starting ethylalane precursor.

Non-Hydrolytic Routes for Alumoxane Formation

While controlled hydrolysis is the conventional method, non-hydrolytic routes offer alternative pathways to alumoxanes, avoiding the challenges associated with the highly reactive water-trialkylaluminum system. nih.govresearchgate.net These methods typically involve the reaction of organoaluminum compounds with other oxygen-containing substrates.

One notable non-hydrolytic approach is the reaction of metal halides with alkoxides or acetoxides, which generates M-O-M' bridges through nucleophilic attack. mdpi.com For alumoxane synthesis, this can involve the reaction of an organoaluminum compound with an oxygen donor. Examples of non-hydrolytic strategies include:

Reaction with Dicarboxylic Acids: The alkylation of dicarboxylic acids with trialkylaluminum compounds at elevated temperatures can produce alumoxane aggregates. researchgate.net

Reaction with Alkyltin Oxides: The treatment of an alkylaluminum with an alkyldistannoxane, such as (R₃Sn)₂O, can yield alumoxanes.

The "Benzyl Alcohol Route": This surfactant-free method involves the reaction of metal precursors, like trialkylaluminum, with benzyl (B1604629) alcohol, leading to the formation of oxide materials. mdpi.com

Acetamide Elimination: A newer condensation reaction involves reacting metal amides with silicon acetates to form metallosilicates, a principle that could be extended to alumoxane synthesis. mdpi.com

These non-hydrolytic methods can offer better control over the reaction, potentially leading to more homogeneous and well-defined products. mdpi.com

Continuous Synthesis Protocols for this compound

Moving from laboratory-scale batch processes to more efficient and scalable production methods has led to the development of continuous synthesis protocols. Continuous flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reactants at any given time, and improved consistency of the product. epo.org

For the production of this compound, a continuous process has been optimized by studying the influence of key parameters. gccpo.org

Optimized Parameters for Continuous this compound Synthesis:

| Parameter | Significance in Continuous Flow |

| Reaction Time | In a flow system, this corresponds to the residence time within the reactor. Optimizing this parameter ensures complete conversion without promoting side reactions. |

| Temperature | Precise temperature control, a key feature of flow reactors, is critical for managing the highly exothermic hydrolysis reaction safely and ensuring consistent product quality. |

| Triethylaluminum Concentration | The concentration of the starting material affects reaction kinetics and throughput. Optimization is necessary to maximize productivity while maintaining control over the reaction. |

The implementation of continuous flow protocols, potentially in multi-stage reactor systems, allows for the on-demand and reproducible manufacturing of this compound for industrial applications, such as in Ziegler-Natta catalysis. epo.org

Isolation and Purification Strategies for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product with the desired properties for its applications. Given that organoaluminum compounds are highly sensitive to air and moisture, all manipulations must be conducted under an inert atmosphere of anhydrous, oxygen-free nitrogen or argon. pageplace.de

Initial purification often involves the removal of the hydrocarbon solvent and any volatile byproducts under vacuum. acs.org Further purification may be necessary to separate the desired this compound from unreacted starting materials or other alumoxane oligomers.

Techniques for purification can include:

Distillation: Methods like Kugelrohr distillation under vacuum can be used to separate the product based on its volatility.

Crystallization: Cooling a concentrated solution of the reaction mixture can induce crystallization of the pure compound, which can then be isolated by filtration. For example, after concentrating the post-reaction mixture, cooling to -20°C can precipitate the crystalline solid. acs.org

Chromatography: Flash column chromatography is another technique that can be employed to purify the oily product.

The purity and structure of the final product are typically confirmed using various spectroscopic techniques, including multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁷Al) and infrared (IR) spectroscopy. acs.orgpageplace.de

Mechanistic Insights and Catalytic Functionality of Tetraethyldialuminoxane

Role as a Co-catalyst in Olefin Polymerization

Tetraethyldialuminoxane is recognized for its function as a co-catalyst in olefin polymerization. google.com Co-catalysts are essential components in many polymerization processes, working in conjunction with the primary catalyst to initiate and sustain the polymerization reaction.

Ziegler-Natta catalysts, a cornerstone of polyolefin production, typically consist of a transition metal compound and a co-catalyst, often an organoaluminum compound. libretexts.orgwikipedia.org While triethylaluminum (B1256330) is a commonly mentioned co-catalyst, related compounds like this compound also find application in these systems. google.com The procatalyst, a solid component frequently containing a titanium species on a magnesium chloride support, is activated by the co-catalyst. wikipedia.orggoogle.comgoogle.com

External donors are often used in conjunction with the co-catalyst to control the stereospecificity of the polymerization, particularly in propylene (B89431) polymerization. ippi.ac.irgoogle.com These donors can interact with the catalyst surface and the co-catalyst, modifying the electronic and steric environment of the active centers. ippi.ac.ir

Metallocene-based catalysts, another significant class of catalysts for olefin polymerization, require an activator, or co-catalyst, to generate the catalytically active species. tandfonline.comuu.nl Aluminoxanes, such as methylaluminoxane (B55162) (MAO) and this compound, are widely used for this purpose. google.comtandfonline.com The activation process in these systems involves the reaction of the metallocene precatalyst, typically a metallocene dichloride, with the aluminoxane.

The primary role of the aluminoxane is to abstract a ligand (e.g., a chloride) from the metallocene and alkylate the metal center, leading to the formation of a cationic metallocene species. uu.nluef.fi This cationic species is the active site for olefin polymerization. The mechanism of activation can be intricate, often requiring a large excess of the aluminoxane co-catalyst relative to the metallocene. uu.nl

Several proposed mechanisms detail the activation steps. For metallocene dichlorides, the process may begin with mono-alkylation at low co-catalyst to metallocene ratios, followed by ionization at higher ratios to form the active cationic species. d-nb.info The structure of the aluminoxane and the reaction conditions, including the solvent, can significantly influence the efficiency of activation and the nature of the resulting active sites. uu.nluef.fi

Table 1: Key Steps in Metallocene Activation by Aluminoxanes

| Step | Description |

| Alkylation | The aluminoxane transfers an alkyl group (e.g., methyl or ethyl) to the metallocene metal center, replacing a halide ligand. |

| Ligand Abstraction | The aluminoxane abstracts a second ligand from the alkylated metallocene, generating a cationic metallocene complex. |

| Ion Pair Formation | The cationic metallocene forms an ion pair with the anionic aluminoxane-derived species, creating the active catalyst. |

This table summarizes the generally accepted key stages in the activation of metallocene precatalysts by aluminoxane co-catalysts.

The concentration and type of co-catalyst affect the number of active centers formed, which in turn dictates the polymerization rate. nih.gov The kinetics of polymerization can be complex, with the rate often changing over the course of the reaction due to factors such as catalyst deactivation or diffusion limitations. tue.nl

From a thermodynamic perspective, the polymerization of olefins is generally an exothermic process with a decrease in entropy. libretexts.org The Gibbs free energy of polymerization (ΔGp) must be negative for the reaction to be spontaneous. wiley-vch.de The ceiling temperature (Tc) is a critical thermodynamic parameter, representing the temperature at which the rate of polymerization equals the rate of depolymerization, and no net polymer is formed. libretexts.org The enthalpy (ΔHp) and entropy (ΔSp) of polymerization are influenced by factors such as monomer structure and reaction conditions. wiley-vch.deplos.org The co-catalyst can indirectly affect the thermodynamics by influencing the stability and reactivity of the active species.

This compound in Various Catalyst Systems

This compound and similar aluminoxanes are versatile co-catalysts employed in a range of olefin polymerization systems. Their application is tailored to the specific monomer and desired polymer properties.

In ethylene (B1197577) polymerization, this compound can be used as a co-catalyst with both Ziegler-Natta and metallocene catalysts to produce polyethylene (B3416737). google.comrsc.org The choice of catalyst system significantly impacts the properties of the resulting polyethylene, such as its density, molecular weight, and degree of branching. tue.nl

With Ziegler-Natta catalysts, the co-catalyst plays a role in activating the titanium-based procatalyst for the polymerization of ethylene. google.com In metallocene-based systems, aluminoxanes are crucial for generating the active cationic species that lead to the production of polyethylene with well-defined microstructures. rsc.org The activity of these catalyst systems can be very high, and the properties of the polyethylene can be controlled by adjusting the polymerization conditions and the specific catalyst and co-catalyst combination. rsc.org

Table 2: Representative Data for Ethylene Polymerization using Metallocene/Aluminoxane Systems

| Metallocene Precursor | Co-catalyst | Polymerization Temperature (°C) | Activity (kg PE/mol complex·h·bar) | Molecular Weight (Mw, g/mol ) |

| (nBuCp)₂ZrCl₂ | MAO | 60 | 2141 | - |

| (Ind)₂ZrCl₂ | MAO | 60 | 1470 | - |

| (2-Me,4-PhSBI)ZrCl₂ | MAO | 80 | 1185 | 7800 |

Data adapted from studies on ethylene polymerization using various metallocene precursors with methylaluminoxane (MAO), a related aluminoxane co-catalyst. rsc.org This table illustrates the influence of the catalyst structure and temperature on activity and polymer properties.

The polymerization of propylene using Ziegler-Natta and metallocene catalysts also frequently employs aluminoxane co-catalysts. google.comwikipedia.org A key challenge in propylene polymerization is controlling the stereochemistry of the polymer to produce isotactic or syndiotactic polypropylene (B1209903), which have desirable mechanical properties. wikipedia.org

In Ziegler-Natta systems, the combination of the procatalyst, co-catalyst (like this compound), and an external electron donor is critical for achieving high stereospecificity. ippi.ac.irgoogle.com The external donor interacts with the catalyst components to regulate the insertion of propylene monomers, leading to a highly ordered polymer chain. ippi.ac.ir

Metallocene catalysts offer a high degree of control over the stereochemistry of polypropylene by tailoring the structure of the metallocene ligand. wikipedia.org Aluminoxanes, including this compound, act as the activating co-catalyst in these systems. google.com The choice of metallocene and co-catalyst can be used to produce polypropylene with a wide range of properties, from highly crystalline isotactic polypropylene to amorphous atactic polypropylene.

Copolymerization Applications

This compound, an alkylaluminoxane, serves as a crucial co-catalyst in the production of various copolymers, particularly polyolefin copolymers. Its function is primarily associated with the activation of transition metal catalysts, such as Ziegler-Natta and metallocene systems. google.comtandfonline.com These catalyst systems are versatile, enabling the copolymerization of ethylene and propylene with other α-olefins to produce a wide range of materials with tailored properties. google.comgoogle.com

In the realm of ethylene copolymerization, this compound is used as an activator to produce linear low-density polyethylene (LLDPE) by reacting ethylene with α-olefins like butene-1, hexene-1, and octene-1. google.comepo.org The resulting copolymers can exhibit improved characteristics such as a uniform comonomer distribution, which influences the material's mechanical and optical properties. google.com For instance, specific Ziegler-Natta catalyst systems activated by compounds including this compound can yield ethylene/α-olefin copolymers with sporadic long-chain branches and a reversed comonomer composition distribution, leading to films with a favorable balance of physical, optical, and mechanical strength. google.com

Similarly, in propylene copolymerization, this compound is employed as a component of the catalytic system to produce polypropylene random copolymers. google.comgoogleapis.com These copolymers, which may incorporate ethylene as a comonomer, are designed to have specific properties like enhanced impact resistance and transparency. google.com The control over ethylene content and the polymer phase distribution, facilitated by the catalyst system, is key to achieving these desired material characteristics. google.com

The effectiveness of this compound and related aluminoxanes is evident in their ability to facilitate the synthesis of copolymers with specific microstructures and molecular weights. The choice of the organoaluminum compound, including this compound, can be tailored to optimize the polymerization process for desired outcomes. googleapis.com

Table 1: Selected Copolymerization Applications Involving this compound as a Co-catalyst

| Copolymer Type | Monomers | Catalyst System Component (Pre-catalyst) | Co-catalyst/Activator | Reference |

| Linear Low-Density Polyethylene (LLDPE) | Ethylene, C₃-C₁₀ α-olefins | Advanced Ziegler-Natta (Ti, Mg, Si, halogen, nitrogen) | This compound | google.com |

| Impact-Resistant Polypropylene | Propylene, Ethylene | Ziegler-Natta | This compound | google.com |

| Ethylene-α-olefin Copolymers | Ethylene, α-olefins (e.g., propylene, butene-1) | Titanium Amide Compound | This compound | epo.org |

| Polypropylene Random Copolymers | Propylene, other olefins | Ziegler-Natta (Ti, Mg, halogen) | This compound | googleapis.com |

Elucidation of Reaction Mechanisms in Catalytic Cycles

The catalytic functionality of systems employing this compound is underpinned by a series of complex reaction mechanisms. Understanding these pathways, from the initial activation of the catalyst to the eventual deactivation, is critical for controlling polymer properties and optimizing process efficiency.

Catalyst activation in olefin polymerization is a critical step where the inactive pre-catalyst, typically a transition metal complex (e.g., from a metallocene or Ziegler-Natta system), is converted into a catalytically active species. tandfonline.com this compound plays a pivotal role as an activator or co-catalyst in this process. The activation pathway generally involves several key steps.

Initially, the aluminoxane performs a crucial scavenging function, reacting with and neutralizing impurities (such as water and oxygen) present in the polymerization medium. These impurities would otherwise poison the catalyst. Following this purification step, the primary activation process begins. This compound interacts with the transition metal pre-catalyst through alkylation. In this step, an ethyl group from the aluminoxane is transferred to the transition metal center, displacing a halide or other ligand. This results in the formation of a transition metal-alkyl species. tandfonline.comnih.gov This alkylation is a prerequisite for the formation of the active catalytic site. The structure of the aluminoxane, which is believed to exist as a mixture of linear and cyclic oligomers, provides the necessary Lewis acidity and alkylating capability to drive this transformation.

Following the initial alkylation of the transition metal pre-catalyst, this compound facilitates the generation of the catalytically active site. The alkylated transition metal species undergoes a further reaction with the aluminoxane. The aluminoxane abstracts a ligand (often the newly transferred alkyl group or another ligand) from the transition metal center. tandfonline.com

This abstraction process generates a coordinatively unsaturated, cationic transition metal-alkyl species, which is the widely accepted active site for olefin polymerization. tandfonline.com The aluminoxane-derived counter-anion is typically large, bulky, and weakly coordinating, which stabilizes the cationic metal center without strongly binding to it. This weak coordination is essential, as it leaves a vacant coordination site on the transition metal where the olefin monomer can bind and subsequently be inserted into the growing polymer chain. The generation of this electrophilic, cationic metal center is the final and most crucial step in creating a highly active polymerization catalyst. tandfonline.com

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time and is a significant issue in industrial processes. mdpi.comscispace.com The mechanisms of deactivation for catalyst systems involving this compound are multifaceted and can be broadly categorized as chemical, thermal, and mechanical. scispace.comresearchgate.net

Poisoning: This is a chemical deactivation process where impurities in the monomer feed, such as sulfur compounds, water, or carbon monoxide, strongly adsorb to the active sites, blocking them from further reaction. scispace.comchemcatbio.org

Fouling: This involves the physical deposition of substances, most commonly the polymer product itself, onto the catalyst surface and within its pores. researchgate.netchemcatbio.org This blockage prevents monomers from reaching the active sites.

Thermal Degradation (Sintering): At high temperatures, the catalyst support can undergo structural changes, or the active metal crystallites can agglomerate, leading to a loss of active surface area. scispace.com

Solid-State Reactions: The active phase can react with the support or promoters, forming inactive compounds. scispace.com

Catalyst regeneration aims to reverse these deactivation processes and restore catalytic activity. researchgate.net The specific method depends on the cause of deactivation. For deactivation by coking or fouling, a common technique is controlled combustion, where the deposited carbonaceous material is burned off in a stream of air or oxygen. chalmers.se This must be done carefully to avoid thermal damage to the catalyst. google.com Following the removal of foulants, the catalyst may need to be re-activated. In some cases, thermal treatment in an inert atmosphere can be used to drive off volatile compounds that may have formed on the catalyst. google.com However, deactivation by poisoning or sintering is often irreversible, necessitating the replacement of the catalyst. mdpi.comchalmers.se

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Tetraethyldialuminoxane

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures

The application of single-crystal X-ray diffraction has been instrumental in revealing the intricate molecular and crystal structures of tetraethyldialuminoxane and its derivatives. nih.govrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct an electron density map, which in turn allows for the precise determination of atomic positions. fzu.cz This process yields fundamental information such as unit cell dimensions and the spatial arrangement of molecules within the crystal lattice. uhu-ciqso.esspbu.ru For instance, studies on related organoaluminum compounds have successfully elucidated their crystal systems and space groups, providing a framework for understanding the solid-state packing of this compound. The ability to obtain high-resolution structural data is crucial for correlating the molecular architecture with the material's bulk properties. uni-ulm.de

Analysis of Coordination Environments and Bridging Motifs

A critical aspect of the structural chemistry of this compound is the coordination environment around the aluminum centers and the nature of the bridging oxygen atom. Single-crystal X-ray diffraction provides direct evidence of these features. The analysis reveals the geometry around the aluminum atoms, which are typically tetrahedrally coordinated. Furthermore, the technique allows for precise measurement of the Al-O-Al bond angle and the Al-O bond lengths, which are defining characteristics of the aluminoxane backbone. These structural parameters are crucial for understanding the reactivity and catalytic activity of the compound. For example, in related aluminoxane structures, X-ray diffraction has been used to characterize the bridging motifs, confirming the presence of the Al-O-Al linkage that is central to the chemical identity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for probing the structure and dynamics of molecules in solution. nih.gov It provides detailed information about the chemical environment of specific nuclei, offering insights into connectivity and molecular structure.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ²⁷Al NMR)

One-dimensional NMR techniques are fundamental for the initial characterization of this compound.

¹H NMR: Proton NMR provides information about the ethyl groups attached to the aluminum atoms. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons can confirm the presence of these groups and provide insights into their magnetic equivalence. For example, in similar organoaluminum compounds, distinct signals for different proton environments are readily observed. acs.org

¹³C NMR: Carbon-13 NMR complements the proton data by providing information about the carbon skeleton of the ethyl groups. The chemical shifts of the methylene and methyl carbons further confirm the structure of the organic ligands. googleapis.com

²⁷Al NMR: Aluminum-27 NMR is particularly informative for studying the coordination environment of the aluminum centers. The chemical shift of the ²⁷Al nucleus is sensitive to its coordination number and the nature of the surrounding ligands. nih.gov For this compound, ²⁷Al NMR can confirm the tetrahedral coordination around the aluminum atoms. researchgate.net

| NMR Technique | Observed Features | Structural Information |

| ¹H NMR | Signals for methylene and methyl protons | Presence and environment of ethyl groups |

| ¹³C NMR | Signals for methylene and methyl carbons | Carbon framework of the ethyl ligands |

| ²⁷Al NMR | Chemical shift characteristic of tetrahedral Al | Coordination geometry of aluminum centers |

Two-Dimensional NMR Spectroscopy for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments provide more in-depth structural information by revealing correlations between different nuclei. libretexts.orgweizmann.ac.il

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to establish the connectivity between protons within the ethyl groups, confirming the -CH₂-CH₃ linkage. libretexts.org Cross-peaks in the COSY spectrum indicate scalar coupling between protons on adjacent carbons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached carbons (¹H-¹³C), providing unambiguous assignment of the proton and carbon signals for the ethyl groups.

These 2D NMR techniques are invaluable for assembling the complete structural picture of this compound in solution and for studying its dynamic behavior. mnstate.eduhmdb.ca

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. ksu.edu.sauni-siegen.de These complementary methods probe the vibrational modes of molecules, providing a characteristic "fingerprint" of the compound. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. uni-siegen.de In this compound, the characteristic Al-O-Al asymmetric stretching vibration is a key feature in the IR spectrum, providing direct evidence for the aluminoxane backbone. Vibrations associated with the C-H bonds of the ethyl groups are also readily observed. osti.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light due to interaction with the molecule's vibrations. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. uni-siegen.de The symmetric Al-O-Al stretching vibration, which is often weak or absent in the IR spectrum, can be a strong band in the Raman spectrum. This complementarity makes the combined use of IR and Raman spectroscopy particularly powerful for a complete vibrational analysis. edinst.comkurouskilab.com

The analysis of the vibrational spectra of this compound allows for the identification of key functional groups and provides insights into the molecular symmetry. americanpharmaceuticalreview.comresearchgate.net

| Spectroscopic Technique | Key Vibrational Modes Observed | Structural Insights |

| Infrared (IR) | Asymmetric Al-O-Al stretch, C-H stretches | Presence of aluminoxane backbone and ethyl groups |

| Raman | Symmetric Al-O-Al stretch, C-H stretches | Confirmation of aluminoxane linkage, molecular symmetry |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and obtaining structural information about molecules by analyzing their mass-to-charge ratio after ionization. core.ac.uk For highly reactive and thermally sensitive organoaluminum compounds like this compound, obtaining reliable mass spectra can be challenging due to their propensity to react with trace amounts of air and moisture. uvic.caresearchgate.net The small sample quantities required for MS analysis make them particularly susceptible to decomposition if not handled under strictly inert conditions. uvic.caresearchgate.net

Electron ionization (EI) is a frequently employed ionization method for volatile compounds. researchgate.net However, the introduction of the sample into the ion source is a critical step that must be performed in a controlled environment to prevent degradation. researchgate.net For related organoaluminum compounds, it has been observed that at low source temperatures, dimeric or trimeric species can be detected in the mass spectrometer. rsc.org

While specific, detailed mass spectral data for this compound is not extensively published, the fragmentation patterns can be predicted based on the known behavior of similar organometallic compounds. The molecular ion (the unfragmented, ionized molecule) is often unstable and may be weak or absent in the spectrum. libretexts.org Fragmentation typically occurs through the cleavage of the weaker bonds in the molecule. For this compound, the aluminum-carbon bonds are expected to be the most labile.

Common fragmentation pathways for organoaluminum compounds involve the loss of alkyl radicals. In the case of this compound, this would correspond to the loss of ethyl groups. For instance, a related organoaluminum compound, (Me2AlNEt2)2, shows a [M - Me]+ ion as the highest observed mass in its liquid secondary ion mass spectrum (LSIMS). uvic.ca This suggests that a primary fragmentation step for this compound would be the loss of an ethyl radical to form a [M - C2H5]+ ion. Subsequent fragmentation could involve further loss of ethyl groups or cleavage of the Al-O-Al bridge.

Below is a table of theoretically possible fragment ions for this compound, based on its known molecular weight of 186.21 g/mol . sigmaaldrich.com

| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) | Plausible Origin |

| Molecular Ion | [(C2H5)4Al2O]+ | 186.11 | Ionization of the parent molecule |

| Fragment Ion | [(C2H5)3Al2O]+ | 157.08 | Loss of one ethyl radical (C2H5) |

| Fragment Ion | [(C2H5)2Al2O]+ | 128.05 | Loss of two ethyl radicals |

| Fragment Ion | [(C2H5)Al2O]+ | 99.02 | Loss of three ethyl radicals |

| Fragment Ion | [Al2O]+ | 70.00 | Loss of all four ethyl radicals |

This table represents theoretical fragments and their calculated m/z values. Actual experimental data may vary based on the specific mass spectrometry conditions used.

Integration of Multiple Spectroscopic Data for Comprehensive Structure Elucidation

A single analytical technique is often insufficient for the unambiguous structural elucidation of complex molecules. Therefore, the integration of data from multiple spectroscopic methods is essential for a comprehensive understanding of the structure of compounds like this compound. nih.govwisdomlib.org Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide complementary information. nih.govmdpi.com

NMR spectroscopy, on the other hand, offers detailed insights into the connectivity of atoms within the molecule. mdpi.com Techniques like 1H and 13C NMR reveal the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the positions of substituents. For organoaluminum compounds, 27Al NMR can also provide valuable information about the coordination environment of the aluminum centers. nih.gov The combination of these techniques allows for a more complete picture of the molecular structure. For instance, while MS might confirm the hexameric nature of a compound like [{AlMe(NPh)}6] in the gas phase, NMR would be used to determine the arrangement of the methyl and phenyl groups in solution. rsc.org

Computational and Theoretical Investigations of Tetraethyldialuminoxane Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of tetraethyldialuminoxane. These methods solve the Schrödinger equation for the molecule, providing insights into electron distribution, molecular orbital energies, and the nature of chemical bonds. unram.ac.id

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for relatively large molecules like this compound. DFT calculations can determine the optimized geometry of the molecule, including bond lengths and angles between the aluminum, oxygen, and ethyl groups.

Key applications of DFT for this compound include:

Geometric Optimization: Determining the most stable three-dimensional structure.

Electronic Properties: Calculating properties such as ionization potential, electron affinity, and electronegativity. researchgate.net

Vibrational Frequencies: Predicting infrared (IR) spectra to compare with experimental data. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and identifying donor-acceptor interactions within the molecule. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Al-O | 1.75 | |

| Al-C (ethyl) | 1.96 | |

| C-C (ethyl) | 1.54 | |

| Al-O-Al | 135.0 | |

| O-Al-C | 110.5 | |

| Al-C-C | 115.2 |

Note: This table presents plausible data based on typical organoaluminum compounds for illustrative purposes.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.govnih.gov These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. For this compound, high-level ab initio calculations could be employed to:

Benchmark DFT Results: Validate the accuracy of less computationally expensive DFT methods.

Predict Thermochemical Properties: Accurately calculate enthalpy of formation and reaction energies.

Investigate Excited States: Understand the molecule's behavior upon electronic excitation.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. The choice of method depends on the desired balance between accuracy and computational feasibility. uspex-team.org

Molecular Dynamics Simulations of this compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of the dynamic behavior of this compound in various environments. mdpi.comnih.gov

Applications of MD simulations for this compound could include:

Conformational Analysis: Exploring the different shapes the molecule can adopt at finite temperatures.

Solvent Effects: Simulating the interaction of this compound with solvent molecules to understand how the solvent influences its structure and reactivity.

Aggregation Studies: Investigating the tendency of this compound molecules to form larger clusters or aggregates in solution, a common characteristic of aluminoxanes. wikipedia.org

Interaction with Catalytic Species: Modeling the dynamic interactions between this compound and a catalyst precursor to understand the initial steps of catalyst activation.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Toluene (B28343)

| Simulation Time (ps) | Average Al-O Bond Length (Å) | Average Al...Toluene (centroid) Distance (Å) |

| 0 | 1.75 | 4.5 |

| 10 | 1.76 | 4.2 |

| 20 | 1.74 | 4.8 |

| 30 | 1.75 | 4.3 |

| 40 | 1.76 | 4.6 |

| 50 | 1.75 | 4.4 |

Note: This table represents hypothetical data to illustrate the dynamic nature of molecular properties over a simulation timeframe.

Theoretical Modeling of Catalytic Mechanisms Involving this compound

A primary interest in this compound lies in its role in catalysis, often as a cocatalyst or activator. wikipedia.org Theoretical modeling can be instrumental in mapping out the step-by-step mechanism of a catalytic reaction. researchgate.netmdpi.com

By combining quantum chemical methods (like DFT) with reaction coordinate scanning, researchers can construct a reaction energy profile. khanacademy.orgyoutube.comresearchgate.net This profile charts the energy of the system as it progresses from reactants to products, passing through intermediate species and transition states.

For a catalytic process involving this compound, this analysis would involve:

Identifying Intermediates: Locating stable or metastable structures that form during the reaction.

Locating Transition States: Finding the highest energy point along the reaction pathway between two intermediates, which represents the kinetic barrier to the reaction. nih.gov

Calculating Activation Energies: Determining the energy difference between the reactants (or intermediates) and the transition states, which is a key factor in determining the reaction rate.

Theoretical models can go beyond simply describing a known reaction and can be used to predict the reactivity and selectivity of a catalytic system. nih.govscienceopen.com For this compound-based catalysis, this could involve:

Comparing Different Reaction Pathways: Calculating the energy barriers for multiple possible reaction mechanisms to determine the most likely pathway.

Explaining Stereoselectivity or Regioselectivity: Analyzing the transition state structures to understand why one particular product isomer is formed preferentially over others. The subtle differences in the energies of competing transition states can dictate the outcome of the reaction.

Designing Better Catalysts: By understanding the electronic and steric factors that control reactivity and selectivity, computational models can guide the design of more efficient and selective catalysts.

Table 3: Hypothetical Energy Profile Data for a Reaction Step Catalyzed by a this compound-Activated Species

| Species | Relative Energy (kcal/mol) |

| Reactant Complex | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +12.8 |

| Product Complex | -20.3 |

Note: This table provides a simplified, hypothetical energy profile to illustrate the concepts of transition states and intermediates in a catalytic cycle.

Computational Design and Optimization of this compound-Based Systems

Computational chemistry has emerged as an indispensable tool for the rational design and optimization of new catalysts and materials, offering molecular-level insights that guide experimental efforts. nih.govlongdom.orgbeilstein-institut.de In the context of this compound and related alumoxanes, computational approaches are pivotal for screening potential catalyst designs, understanding reaction mechanisms, and predicting structure-activity relationships. ethz.chumn.edu This in silico approach accelerates the discovery of novel systems by circumventing the need to synthesize and test a vast array of candidates, thereby saving significant time and resources. longdom.org

The design of this compound-based systems, particularly for applications in catalysis, often begins with defining a set of desired properties or performance metrics. Computational models are then employed to predict these properties for various candidate structures. Density Functional Theory (DFT) is a cornerstone method, providing a robust balance of accuracy and computational cost for examining the electronic structure, geometry, and energetics of these organoaluminum compounds. umn.edunih.govresearchgate.net By optimizing the molecular geometry, researchers can predict stable conformations and analyze key structural parameters like bond lengths and angles. rsc.org

Furthermore, DFT calculations can elucidate the reaction pathways for catalytic cycles involving this compound. By mapping the potential energy surface, transition states can be located, and activation barriers can be calculated, providing a rationale for experimentally observed reactivity and selectivity. ethz.ch This understanding is crucial for optimizing the system, for instance, by computationally testing the effect of modifying ligands or substituents on the aluminum centers to enhance catalytic performance.

Modern catalyst design strategies often rely on identifying "descriptors"—simple, calculable properties that correlate with catalytic activity. ethz.ch For this compound-based systems, descriptors could include the Lewis acidity of the aluminum centers, the energy of frontier molecular orbitals (HOMO/LUMO), or the binding energy of a substrate. nih.gov High-throughput computational screening can then be used to evaluate these descriptors for a large library of potential catalyst structures, rapidly identifying the most promising candidates for experimental validation. mdpi.com

Development of Theoretical Models for Alumoxane Aggregation and Speciation

Alumoxanes, including this compound, are known to exist in solution not as single molecules but as a complex equilibrium of various oligomeric and aggregated species. The precise nature of these species—their structure, size, and relative abundance (speciation)—is notoriously difficult to characterize experimentally. rsc.org Consequently, the development of robust theoretical models has been fundamental to understanding the behavior of these compounds. nih.gov These models provide invaluable insights into the driving forces behind aggregation and the types of structures that are thermodynamically most favorable.

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are the main tool for developing these models. researchgate.net Researchers propose various plausible structures for alumoxane oligomers and aggregates and then use DFT to calculate their thermodynamic properties, such as enthalpy and Gibbs free energy. benthamdirect.comfigshare.com By comparing the relative energies of different isomers and oligomers, it is possible to predict which species are most likely to be present under specific reaction conditions. benthamdirect.comlbl.gov For instance, studies on methylaluminoxane (B55162) (MAO), a close analogue of ethyl-substituted alumoxanes, have concluded that specific cage-like or sheet-like aggregates are thermodynamically preferred over simple linear or cyclic structures. rsc.org

Early models of alumoxane aggregation focused on the formation of simple linear or cyclic oligomers. However, computational studies revealed that these smaller structures are often strained. More sophisticated models now include complex three-dimensional architectures such as cages, sheets, and nanotubes. researchgate.net DFT calculations have been used to investigate the stability of these larger aggregates, revealing that structures maximizing the number of less-strained six-membered (Al-O)₃ rings are generally more stable. researchgate.net

These theoretical models are not static; they also help to explain the dynamic nature of alumoxane solutions. By calculating the energy barriers for the interconversion of different aggregates, computational studies can shed light on the equilibria involved. Furthermore, these models can predict how speciation is affected by factors such as solvent, temperature, and the presence of other reagents, like triethylaluminium. figshare.com The insights gained from these theoretical investigations are critical for understanding the role of alumoxanes as catalyst activators, as the specific structure of the alumoxane aggregate can significantly influence its reactivity. nih.govacs.org

Synthetic Strategies and Functionalization of Tetraethyldialuminoxane Derivatives

Introduction of Varied Organic Ligands on the Aluminoxane Scaffold

The modification of the tetraethyldialuminoxane scaffold through the introduction of varied organic ligands is a key strategy to alter its chemical and physical properties. This functionalization is typically achieved through ligand exchange reactions, where the ethyl groups on the aluminum centers are substituted with other organic moieties. chemguide.co.uklibretexts.orgnsu.rulibretexts.org The nature of the incoming ligand can significantly influence the solubility, stability, and catalytic activity of the resulting aluminoxane derivative.

While specific studies detailing the systematic introduction of a wide variety of organic ligands directly onto a pre-formed this compound are not extensively documented in publicly available research, the general principles of aluminoxane chemistry suggest that reactions with alcohols, phenols, and carboxylic acids would lead to the corresponding alkoxide, phenoxide, and carboxylate derivatives. The reactivity of the Al-Et bond allows for such transformations, leading to a diverse range of functionalized aluminoxanes.

Table 1: Potential Ligand Exchange Reactions on this compound

| Reactant Class | General Reaction | Potential Product |

| Alcohols (R-OH) | Et₂Al-O-AlEt₂ + 2 R-OH → (RO)EtAl-O-AlEt(OR) + 2 EtH | Dialkoxythis compound |

| Phenols (Ar-OH) | Et₂Al-O-AlEt₂ + 2 Ar-OH → (ArO)EtAl-O-AlEt(OAr) + 2 EtH | Diphenoxythis compound |

| Carboxylic Acids (R-COOH) | Et₂Al-O-AlEt₂ + 2 R-COOH → (RCOO)EtAl-O-AlEt(OOCR) + 2 EtH | Dicarboxylatothis compound |

Synthesis and Characterization of Carboxyalumoxanes from this compound Precursors

Carboxyalumoxanes are a class of aluminoxanes where some of the alkyl groups are replaced by carboxylate moieties. This modification can enhance the stability of the aluminoxane, particularly towards moisture, and can also influence its coordination chemistry and catalytic behavior. The synthesis of carboxyalumoxanes can be envisioned to proceed through the direct reaction of this compound with carboxylic acids. chemmethod.comnih.govresearchgate.netrsc.org

Detailed studies specifically documenting the synthesis and thorough characterization of carboxyalumoxanes derived directly from this compound are limited. However, related research on other alkylaluminoxanes, such as those derived from tri-tert-butylaluminum and trimethylaluminum, provides insight into the potential synthetic pathways and structural motifs. These studies indicate that the reaction of an alkylaluminoxane with a carboxylic acid leads to the formation of a carboxyalumoxane, although the precise structure of these compounds, especially those with less bulky ethyl groups, can be challenging to determine crystallographically.

Derivatization for Enhanced Catalytic Performance or Stability

The derivatization of this compound is a crucial strategy for enhancing its performance and stability as a catalyst or cocatalyst, particularly in the field of olefin polymerization. mdpi.comresearchgate.netresearchgate.net Aluminoxanes, including this compound, are known to function as activators for metallocene and other single-site polymerization catalysts. nih.govacs.orgmdpi.com By modifying the aluminoxane structure, it is possible to influence the nature of the active catalytic species, leading to improved activity, better control over polymer properties, and enhanced thermal stability.

Strategies for derivatization may include:

Introduction of Bulky Groups: Replacing ethyl groups with bulkier alkyl or aryl groups can increase the steric hindrance around the aluminum centers, which can prevent catalyst deactivation pathways and improve stability.

Incorporation of Electron-Withdrawing or -Donating Groups: The electronic properties of the aluminoxane can be tuned by introducing ligands with specific electronic characteristics. This can affect the Lewis acidity of the aluminum centers and their ability to activate the primary catalyst.

Formation of Well-Defined Cages or Clusters: Synthesizing aluminoxanes with specific, well-defined cage or cluster structures can lead to more homogeneous and predictable catalytic behavior compared to the often amorphous nature of traditional aluminoxanes.

While the general principles are well-established for methylaluminoxane (B55162) (MAO), specific and detailed research findings on the derivatization of this compound for these purposes are not widely reported.

Polymer-Supported or Immobilized this compound Species

The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. mdpi.comnih.govresearchgate.net The heterogenization of aluminoxane-based catalysts is of particular interest in industrial-scale olefin polymerization processes. acs.org

This compound and its derivatives can be immobilized on various polymer supports through several methods:

Direct Impregnation: The aluminoxane can be physically adsorbed onto a porous polymer support.

Covalent Attachment: The aluminoxane can be chemically bonded to a functionalized polymer. This can be achieved by reacting the aluminoxane with a polymer that has reactive groups, such as hydroxyl or amine functionalities.

Encapsulation: The aluminoxane can be entrapped within the pores of a polymer matrix.

Historical Trajectories and Milestones in Tetraethyldialuminoxane Research

Early Discoveries and Recognition within Organometallic Chemistry

The story of Tetraethyldialuminoxane is intrinsically linked to the broader exploration of organoaluminum compounds. While the precise moment of its initial synthesis and characterization is not pinpointed to a single "eureka" moment, its existence was foreshadowed by early investigations into the reactions of triethylaluminum (B1256330) with water.

In the mid-20th century, the burgeoning field of organometallic chemistry saw extensive research into the synthesis and reactivity of aluminum alkyls. Triethylaluminum, a readily available and highly reactive compound, was a focal point of these studies. Researchers observed that controlled exposure of triethylaluminum to water resulted in the formation of new species with distinct properties. These products were recognized as early examples of alumoxanes, compounds characterized by the presence of Al-O-Al linkages.

One of the seminal works in this area was conducted by Breslow and Newburg in the late 1950s. Their investigations into the reaction of triethylaluminum and water as part of Ziegler-Natta catalyst systems provided crucial insights into the formation of ethylalumoxanes. Although their primary focus was on the impact of these compounds on polymerization, their work laid the groundwork for the recognition of this compound and related oligomers as distinct chemical entities within the broader family of organometallic compounds. These early studies were pivotal in establishing that the controlled hydrolysis of trialkylaluminum compounds was not a simple decomposition but a pathway to novel and potentially useful chemical structures.

Evolution of Synthetic Routes and Methodologies

The early methods for synthesizing this compound and other ethylalumoxanes were often characterized by a lack of precise control, leading to mixtures of various oligomeric species. The primary and most direct route involved the controlled hydrolysis of triethylaluminum. This seemingly straightforward reaction, however, presented significant challenges due to the extreme reactivity of triethylaluminum with water, which can be explosive if not managed carefully.

Early synthetic approaches relied on the slow and controlled addition of water to a solution of triethylaluminum in an inert solvent. Variations of this method included:

Direct addition of water: This involved the careful, dropwise addition of water to a cooled solution of triethylaluminum. The stoichiometry of the reactants was critical in determining the degree of oligomerization of the resulting alumoxane.

Use of hydrated salts: To achieve a more controlled release of water, researchers employed hydrated inorganic salts (e.g., copper sulfate (B86663) pentahydrate). The water of hydration would react gradually with the triethylaluminum, allowing for a more manageable and reproducible synthesis.

Hydrolysis with ice: Another technique involved the use of ice, which would slowly sublime or melt, providing a gradual source of water for the reaction.

Over time, these methods were refined to improve the yield and selectivity towards specific alumoxane structures, including this compound. The development of more sophisticated techniques for handling air- and moisture-sensitive compounds was instrumental in advancing the synthetic methodologies for these reactive species. The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, played a crucial role in characterizing the complex mixtures produced and in guiding the development of more controlled synthetic routes.

| Synthetic Method | Description | Key Advantages | Key Challenges |

| Direct Water Addition | Slow, controlled addition of liquid water to a triethylaluminum solution. | Conceptually simple. | Highly exothermic and potentially hazardous; difficult to control product distribution. |

| Hydrated Salt Hydrolysis | Use of inorganic salts containing water of hydration as the water source. | Slower, more controlled reaction rate. | Introduction of inorganic byproducts; potential for incomplete reaction. |

| Ice Hydrolysis | Reaction of triethylaluminum with ice at low temperatures. | Gradual release of water as ice melts/sublimes. | Requires cryogenic conditions; can be slow. |

Pioneering Work in Catalytic Applications

The most significant impact of this compound and related alumoxanes has been in the field of catalysis, particularly in the polymerization of olefins. The discovery of Ziegler-Natta catalysts in the 1950s revolutionized polymer science, and organoaluminum compounds, including triethylaluminum, were identified as essential cocatalysts.

Early research in Ziegler-Natta catalysis revealed that the presence of small amounts of water could significantly influence the activity and properties of the catalyst system. This observation led to the investigation of the reaction products of triethylaluminum and water, namely ethylalumoxanes, as cocatalysts. It was discovered that these alumoxanes, including this compound, could act as potent activators for transition metal catalysts.

The pioneering work in this area demonstrated that alumoxanes could fulfill several crucial roles in the catalytic cycle:

Alkylation of the transition metal center: They can replace halide ligands on the transition metal precursor with alkyl groups, a necessary step for catalyst activation.

Formation of the active cationic species: Alumoxanes can abstract a ligand from the alkylated transition metal, generating a coordinatively unsaturated, cationic active site that is capable of polymerizing olefins.

Scavenging of impurities: They effectively react with and neutralize impurities (such as residual water) in the reaction medium that would otherwise deactivate the catalyst.

While the later discovery of methylaluminoxane (B55162) (MAO) by Kaminsky and Sinn in the 1970s and its application in metallocene catalysis garnered significant attention, the foundational work with ethylalumoxanes paved the way for these advancements. The early studies with systems containing this compound were instrumental in establishing the concept of using alumoxanes as activators, a principle that remains central to the field of single-site olefin polymerization catalysis.

Key Contributions to Understanding Alumoxane Chemistry

The study of this compound and its ethyl-containing analogues has made significant contributions to the broader understanding of alumoxane chemistry, a field that has long been challenged by the complex and often poorly defined nature of these compounds.

One of the primary challenges in alumoxane chemistry has been the elucidation of their structures. Early on, it was recognized that alumoxanes exist as a mixture of linear and cyclic oligomers. The relatively simpler ethylalumoxane systems, compared to the more complex methylaluminoxane (MAO), provided a valuable platform for fundamental structural studies. Techniques such as cryoscopy, NMR spectroscopy, and mass spectrometry were employed to gain insights into the degree of oligomerization and the connectivity of the aluminum and oxygen atoms.

These investigations revealed the presence of the characteristic Al-O-Al backbone and the tetrahedral coordination environment around the aluminum atoms. While the precise structure of larger alumoxane aggregates remains a subject of ongoing research, the foundational studies on ethylalumoxanes helped to establish the basic structural motifs that are now widely accepted.

Furthermore, research on this compound contributed to understanding the mechanism of alumoxane formation through the controlled hydrolysis of trialkylaluminums. The step-wise nature of the reaction, leading from the initial formation of a dialuminoxane to higher oligomers, was elucidated through these studies. This knowledge has been crucial for developing more controlled synthetic procedures for a variety of alumoxanes with tailored properties for specific catalytic applications. The insights gained from the study of this foundational ethylalumoxane have had a lasting impact on the design and application of its more complex methyl- and isobutyl-substituted counterparts.

Emerging Research Frontiers and Future Perspectives for Tetraethyldialuminoxane Chemistry

Integration with Advanced Materials Science

The unique structural features of tetraethyldialuminoxane, characterized by Al-O-Al linkages, make it a promising candidate for the development of advanced materials. Its ability to act as a precursor for ceramic nanomaterials and as a component in hybrid organic-inorganic composites is a significant area of current research.

Carboxyalumoxanes, derived from alumoxanes like this compound, are being investigated as hybrid fillers for polymers and as precursors for ceramic nanomaterials. acs.orgnih.gov The introduction of carboxyl groups into the alumoxane structure allows for tailored functionalities and improved compatibility with various polymer matrices. acs.orgnih.gov These materials can be processed into films and coatings through techniques like spin-coating, offering a versatile platform for creating functional surfaces. rsc.org The thermal decomposition of these carboxylate-alumoxanes under mild conditions yields alumina (B75360), highlighting their potential as precursors for ceramic materials. rsc.org

The general class of alumoxanes, formed from the hydrolysis of aluminum compounds, are key components in alumina sol-gels. rice.edu These sol-gels can be processed to create transparent ceramic bodies and aerogels. rice.edu The structure of these alumoxanes is not merely a linear chain but consists of a core resembling the mineral boehmite, an aluminum oxide-hydroxide. dtic.mil This understanding of the alumoxane structure is crucial for designing materials with specific properties.

Novel Catalytic Applications Beyond Olefin Polymerization

While renowned for its role in Ziegler-Natta catalysis for olefin polymerization, the catalytic potential of this compound and related alumoxanes extends to other important chemical transformations. Research is actively exploring their use in ring-opening polymerization, organic synthesis, and the production of biodegradable polymers.

Alumoxanes are known to catalyze the polymerization of propylene (B89431) oxides and ketones. nih.gov Their utility in organic synthesis is also an area of growing interest. The Lewis acidic nature of the aluminum centers in the alumoxane structure is key to their catalytic activity.

The development of well-defined alumoxane structures is a critical step towards expanding their catalytic applications. For instance, the stepwise synthesis of carboxyalumoxanes allows for the creation of catalysts with specific functionalities. acs.org These tailored catalysts can potentially offer higher selectivity and activity in various organic reactions.

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of alumoxanes, aiming to reduce the environmental impact of these important chemical processes. Key areas of focus include the development of sustainable synthesis routes, the use of environmentally benign solvents, and the implementation of catalyst recycling strategies.

Traditional synthesis of alumoxanes often involves the controlled hydrolysis of aluminum trialkyls. acs.orgnih.gov Researchers are exploring alternative, more sustainable pathways. One promising approach involves the reaction of boehmite with carboxylic acids, which is a more environmentally friendly route to carboxylato-alumoxanes. rsc.orgrice.edu Furthermore, efforts are being made to develop processes that utilize recycled aluminum sources, such as aluminum foil waste, to produce active alumina catalysts. nockemann-lab.org

The choice of solvent is another critical aspect of green chemistry. The use of safer and more sustainable solvents is being promoted to replace hazardous ones. sigmaaldrich.comusc.edu For example, 2-Methyltetrahydrofuran is being explored as a greener alternative to tetrahydrofuran (B95107). sigmaaldrich.com The development of solvent-free reaction conditions is another important goal. nih.gov

Catalyst recycling is a key strategy for improving the sustainability of catalytic processes. mchemical.com For alumoxane-based systems, methods are being developed to recover and reuse the catalyst, which can significantly reduce waste and cost. researchgate.netkobe-u.ac.jperasteel.com

| Green Chemistry Approach | Description | Potential Benefit |

| Sustainable Synthesis | Utilizing renewable or recycled starting materials and developing synthetic routes with higher atom economy. | Reduced reliance on fossil fuels, minimization of waste. |

| Green Solvents | Replacing hazardous organic solvents with safer and more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents. nih.govresearchgate.netmdpi.com | Reduced toxicity and environmental pollution. |

| Catalyst Recycling | Developing methods to separate the catalyst from the reaction mixture and reuse it in subsequent batches. | Lower catalyst consumption, reduced waste, and improved process economics. mchemical.com |

| Energy Efficiency | Employing energy-efficient synthesis techniques such as microwave-assisted or ultrasound-assisted synthesis. jddhs.com | Reduced energy consumption and lower carbon footprint. |

Advanced Characterization Techniques for In Situ Studies

Understanding the structure and reactivity of this compound is crucial for optimizing its performance in various applications. Advanced characterization techniques, particularly those that allow for in situ studies, are providing valuable insights into the dynamic nature of these compounds under reaction conditions.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring catalytic reactions in real-time. rsc.orgnih.govmdpi.comyoutube.com It allows researchers to identify reaction intermediates and understand the mechanism of catalysis. For example, in situ FTIR has been used to study the interaction of trimethylaluminium with methylaluminoxane (B55162), providing insights into the structure of the active species. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for characterizing alumoxanes. nih.gov Solid-state NMR, in particular, can provide detailed information about the local environment of the aluminum atoms in the alumoxane structure. researchgate.net Combining experimental NMR data with Density Functional Theory (DFT) calculations allows for a more precise determination of the alumoxane structure and the identification of reactive sites. nih.gov

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used to probe the nanoscale structure of materials. libretexts.orgrigaku.comesrf.frmeasurlabs.comdntb.gov.ua These techniques can provide information on the size, shape, and distribution of alumoxane nanoparticles and their arrangement in composite materials.

| Characterization Technique | Information Obtained | Relevance to this compound |

| In Situ FTIR Spectroscopy | Real-time monitoring of chemical reactions, identification of transient species and reaction intermediates. rsc.orgnih.gov | Understanding the catalytic mechanism and deactivation pathways. |

| Solid-State NMR Spectroscopy | Detailed information about the local atomic structure and coordination environments of aluminum. nih.govresearchgate.net | Elucidating the complex structure of alumoxanes and identifying active sites. |

| SAXS and WAXS | Information on nanoscale morphology, particle size and shape distribution, and degree of crystallinity. libretexts.orgrigaku.commeasurlabs.com | Characterizing alumoxane-based nanomaterials and composites. |

| DFT Calculations | Theoretical prediction of structures, energies, and spectroscopic properties. chemrxiv.orgresearchgate.net | Aiding in the interpretation of experimental data and guiding the design of new catalysts. |

Rational Design of Next-Generation Alumoxane Catalysts

The insights gained from advanced characterization techniques and computational modeling are enabling a more rational approach to the design of next-generation alumoxane catalysts. By understanding the structure-activity relationships, researchers can tailor the properties of alumoxanes to achieve improved catalytic performance.

The goal is to move beyond the traditionally ill-defined nature of alumoxanes and synthesize well-defined structures with specific catalytic properties. researchgate.net This involves controlling the hydrolysis of aluminum trialkyls to produce alumoxanes with a desired size and composition. nih.gov The synthesis of structurally characterized alumoxanes serves as a benchmark for understanding the behavior of more complex systems. dtic.milrice.eduacs.org

Computational modeling plays a crucial role in the rational design process. chemrxiv.org DFT calculations can be used to predict the stability of different alumoxane structures and to model their interaction with substrates and catalysts. chemrxiv.org This allows for the in silico screening of potential catalyst candidates before they are synthesized in the laboratory. The ultimate aim is to develop a computational approach that can guide the synthesis of metallocene/alumoxane catalysts with controlled properties. nih.gov